

Toxicological Profile of 2,3-Dihydrophenanthren-4(1H)-one: A Preliminary Assessment

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dihydrophenanthren-4(1H)-one

Cat. No.: B118820

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary toxicological assessment of **2,3-Dihydrophenanthren-4(1H)-one** based on currently available data. A comprehensive toxicological profile is not available in the public domain, and further experimental studies are required for a definitive evaluation of its safety.

Introduction

2,3-Dihydrophenanthren-4(1H)-one is a polycyclic aromatic hydrocarbon (PAH) derivative.^[1] ^[2] While this specific compound is available for research purposes, there is a significant lack of in-depth toxicological studies.^[3]^[4] This guide summarizes the available information and extrapolates potential toxicological concerns based on the known properties of the parent compound, phenanthrene, and the broader class of PAHs.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for predicting its toxicological behavior.

Property	Value	Reference
CAS Number	778-48-3	[3] [5]
Molecular Formula	C ₁₄ H ₁₂ O	[3] [5]
Molecular Weight	196.24 g/mol	[3] [5]
Appearance	Pale Yellow to Beige Solid	[6]
Melting Point	69 °C	[5] [6]
Boiling Point	164-168 °C at 0.3 Torr	[6]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate	[6]

Hazard Identification and Safety Information

Safety data sheets from suppliers provide initial hazard information.

Hazard Statement	Classification	Reference
Harmful if swallowed	Acute toxicity (Oral), Category 4	[7]
Very toxic to aquatic life with long lasting effects	Short-term (acute) and Long-term (chronic) aquatic hazard, Category 1	[7]
May cause skin and eye irritation	Irritant	[6]

Precautionary Measures: Standard laboratory precautions should be taken when handling this compound. This includes wearing personal protective equipment (gloves, lab coat, safety glasses), working in a well-ventilated area, and avoiding ingestion, inhalation, and contact with skin and eyes.[\[8\]](#)

Toxicological Data (Data Gap)

A thorough search of scientific literature and toxicological databases reveals a significant lack of specific quantitative toxicological data for **2,3-Dihydrophenanthren-4(1H)-one**. The following key toxicological endpoints have not been reported:

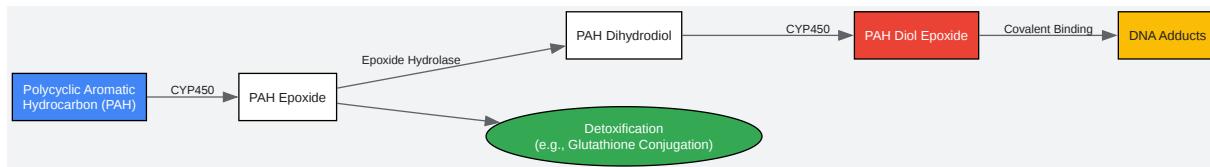
- LD50 (Lethal Dose, 50%): Not available.
- LC50 (Lethal Concentration, 50%): Not available.
- IC50 (Inhibitory Concentration, 50%): Not available for specific toxicity assays.
- NOAEL (No-Observed-Adverse-Effect Level): Not available.
- LOAEL (Lowest-Observed-Adverse-Effect Level): Not available.
- Genotoxicity: No studies found.
- Carcinogenicity: No studies found.
- Reproductive and Developmental Toxicity: No studies found.

Extrapolated Toxicological Profile from Phenanthrene and PAHs

Due to the lack of specific data, the toxicological profile of **2,3-Dihydrophenanthren-4(1H)-one** can be cautiously inferred from its parent compound, phenanthrene, and the general class of PAHs.

Phenanthrene Toxicology

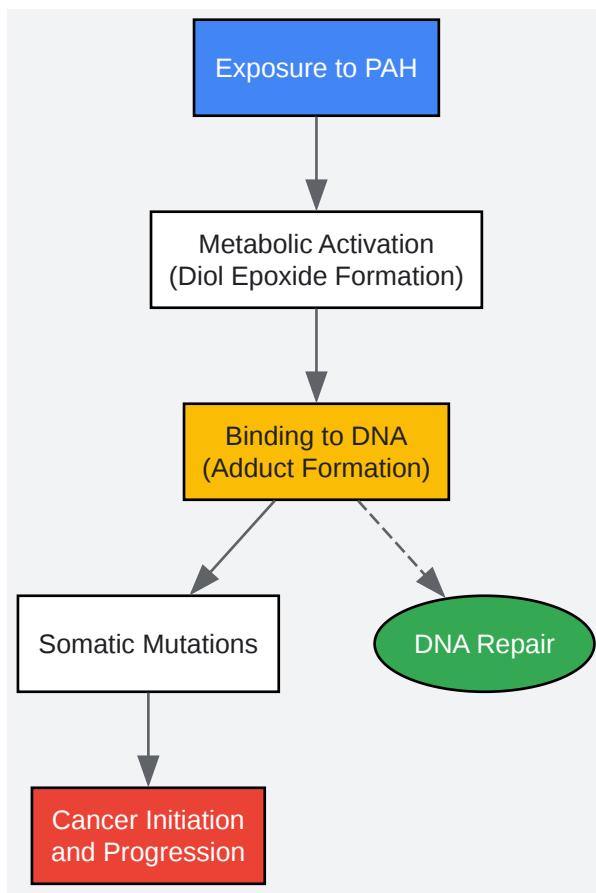
Phenanthrene is a three-ring PAH and is the structural backbone of **2,3-Dihydrophenanthren-4(1H)-one**.^[1]


- Carcinogenicity: Phenanthrene is not classified as a human carcinogen by the International Agency for Research on Cancer (IARC), which places it in Group 3 (not classifiable as to its carcinogenicity to humans).^[9] The U.S. EPA has classified it as Group D (not classifiable as to human carcinogenicity).^[9]
- Genotoxicity: Studies on the genotoxicity of phenanthrene have produced mixed results.^[9]

- Toxicity to Aquatic Life: Phenanthrene is known to be toxic to aquatic organisms.[7]

General PAH Toxicology

PAHs are a large group of organic compounds formed from the incomplete combustion of organic materials.[10][11] Many PAHs are known for their carcinogenic and mutagenic properties.[12]


Metabolic Activation: The toxicity of many PAHs is dependent on their metabolic activation to reactive intermediates. A common pathway involves the formation of diol epoxides, which can bind to DNA and cause mutations.

[Click to download full resolution via product page](#)

Caption: Generalized metabolic activation pathway of PAHs.

Mechanism of Toxicity: The formation of DNA adducts is a critical step in the initiation of cancer by many PAHs. These adducts can lead to mutations in critical genes, such as tumor suppressor genes and proto-oncogenes, if not repaired.

[Click to download full resolution via product page](#)

Caption: Simplified workflow of PAH-induced carcinogenesis.

Experimental Protocols (Hypothetical)

Given the absence of experimental data, this section outlines hypothetical protocols for key toxicological assays that would be necessary to evaluate the safety of **2,3-Dihydrophenanthren-4(1H)-one**.

In Vitro Cytotoxicity Assay

- Cell Lines: A panel of human cell lines, such as HepG2 (liver carcinoma), A549 (lung carcinoma), and HEK293 (embryonic kidney).
- Methodology: Cells would be seeded in 96-well plates and exposed to a range of concentrations of **2,3-Dihydrophenanthren-4(1H)-one** for 24, 48, and 72 hours. Cell viability would be assessed using an MTT or similar colorimetric assay.

- Endpoint: Determination of the IC50 value.

Genotoxicity Assessment (Ames Test)

- Strains: *Salmonella typhimurium* strains TA98 and TA100, with and without metabolic activation (S9 fraction).
- Methodology: The test compound would be incubated with the bacterial strains on a minimal glucose agar medium. The number of revertant colonies would be counted after a 48-hour incubation.
- Endpoint: Assessment of the compound's ability to induce point mutations.

In Vivo Acute Oral Toxicity (Up-and-Down Procedure)

- Species: Female rats (e.g., Sprague-Dawley).
- Methodology: A single animal is dosed at a starting concentration. Depending on the outcome (survival or death), the dose for the next animal is adjusted up or down. This procedure is continued until the criteria for stopping are met.
- Endpoint: Estimation of the LD50 with a confidence interval.

Conclusion and Future Directions

The toxicological profile of **2,3-Dihydrophenanthren-4(1H)-one** is largely unknown. Based on the available safety data and its structural similarity to phenanthrene and other PAHs, it should be handled with care. It is classified as harmful if swallowed and is very toxic to aquatic life.^[7]

To establish a comprehensive safety profile, further research is imperative. Key areas for future investigation include:

- In vitro and in vivo toxicity studies to determine LD50, target organ toxicity, and dose-response relationships.
- Genotoxicity and mutagenicity assays to assess its potential to cause DNA damage and mutations.

- Carcinogenicity bioassays to evaluate its long-term cancer risk.
- Metabolism and pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion, and to identify any reactive metabolites.

Without such data, the use of **2,3-Dihydrophenanthren-4(1H)-one** in applications with potential for human or environmental exposure should be approached with significant caution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenanthrene - Wikipedia [en.wikipedia.org]
- 2. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2,3-Dihydrophenanthren-4(1H)-one For Research [benchchem.com]
- 5. 778-48-3 CAS MSDS (2,3-DIHYDRO-1H-PHENANTHREN-4-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2,3-DIHYDRO-1H-PHENANTHREN-4-ONE | 778-48-3 [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 10. HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Polycyclic Aromatic Hydrocarbons (PAHs) | ToxFAQs™ | ATSDR [www.cdc.gov]
- 12. Frontiers | Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches [frontiersin.org]
- To cite this document: BenchChem. [Toxicological Profile of 2,3-Dihydrophenanthren-4(1H)-one: A Preliminary Assessment]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b118820#toxicology-profile-of-2-3-dihydrophenanthren-4-1h-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com